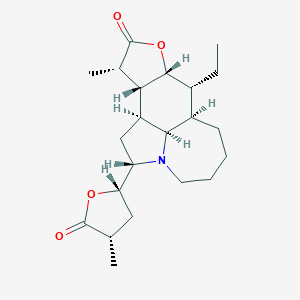
Neotuberostemonine
Übersicht
Beschreibung
Neotuberostemonine is a natural alkaloid isolated from the roots of the plant Stemona tuberosa. This compound is known for its significant biological activities, particularly its antitussive (cough-suppressing) properties. It has been studied for its potential therapeutic effects in various medical conditions, including pulmonary fibrosis and chronic hypoxia-induced lung damage .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung des chemischen Verhaltens von Alkaloiden und deren Derivaten.
Biologie: Neotuberostemonin hat signifikante biologische Aktivitäten gezeigt, darunter antitussive, entzündungshemmende und antifibrotische Wirkungen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Lungenfibrose, chronischem Husten und anderen Atemwegserkrankungen. .
5. Wirkmechanismus
Neotuberostemonin übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:
Hemmung der HIF-1α-Signalgebung: Neotuberostemonin hemmt die Proteinexpression des Hypoxie-induzierbaren Faktors 1-alpha (HIF-1α) und seiner nachgeschalteten Faktoren wie Transforming Growth Factor-beta (TGF-β) und Fibroblast Growth Factor 2 (FGF2). .
Entzündungshemmende Wirkungen: Neotuberostemonin unterdrückt die Rekrutierung und Aktivierung von Makrophagen, die eine entscheidende Rolle bei der Entzündungsreaktion spielen. .
Wirkmechanismus
Target of Action
Neotuberostemonine, a natural alkaloid isolated from Stemona tuberosa, primarily targets Hypoxia-Inducible Factor 1-alpha (HIF-1α), Transforming Growth Factor-beta (TGF-β), and Stromal cell-Derived Factor-1 (SDF-1) secreted by macrophages and fibroblasts . These targets play crucial roles in cellular responses to hypoxia and inflammation, and are involved in the regulation of fibroblast activation and differentiation .
Mode of Action
This compound interacts with its targets by suppressing the expression of HIF-1α, TGF-β, and SDF-1 . This suppression is achieved through the regulation of the Phosphoinositide 3-Kinase (PI3K)-dependent Protein Kinase B (AKT) and Extracellular signal-Regulated Kinase (ERK) pathways . The suppression of these targets leads to the inhibition of fibroblast activation and differentiation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the PI3K-dependent AKT and ERK pathways . These pathways are crucial for cell survival, proliferation, and differentiation. By suppressing TGF-β and SDF-1 via these pathways, this compound inhibits the activation and differentiation of fibroblasts, which are key processes in the development of pulmonary fibrosis .
Pharmacokinetics
It’s known that the compound can be orally administered, suggesting good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of HIF-1α, TGF-β, and SDF-1 expression, leading to the inhibition of fibroblast activation and differentiation . In a mouse model of lung fibrosis, this compound effectively attenuated bleomycin-induced pulmonary fibrosis . These results suggest that this compound may be a promising pharmacological agent for the treatment of pulmonary fibrosis .
Action Environment
Hypoxia, or low oxygen levels, is a common condition in many pathological states, including pulmonary fibrosis. This compound’s ability to reverse the effects of hypoxia on lung fibroblasts suggests that its efficacy may be influenced by the oxygen levels in the environment .
Biochemische Analyse
Biochemical Properties
Neotuberostemonine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the protein expression of Hypoxia-inducible factor 1-alpha (HIF-1α), Transforming growth factor beta (TGF-β), Fibroblast growth factor 2 (FGF2), and Alpha-smooth muscle actin (α-SMA) in hypoxia-exposed fibroblasts .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It suppresses the activation and differentiation of primary mouse lung fibroblasts (PLFs) under hypoxic conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It dose-dependently suppresses hypoxia-induced activation and differentiation of PLFs . It also reverses hypoxia-induced reduction in the expression of prolyl hydroxylated-HIF-1α, a critical step in the initiation of HIF-1α degradation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that this compound effectively attenuates bleomycin-induced pulmonary fibrosis in a mouse model when administered orally at a dose of 30 mg·kg -1 ·d -1 for 1 or 2 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . A study found that this compound had a weak inhibitory effect at 15 mg/kg and a strong inhibitory effect at 30 or 60 mg/kg on mouse lung fibrosis .
Metabolic Pathways
It is known to interact with the HIF-1α pathway, influencing the expression of various proteins and enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neotuberostemonine is primarily obtained through extraction from the roots of Stemona tuberosa. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from cultivated Stemona tuberosa plants. The process includes harvesting the roots, drying them, and then using solvent extraction followed by purification steps to obtain the pure compound. The yield and purity of this compound can be optimized by adjusting the extraction parameters and purification techniques .
Analyse Chemischer Reaktionen
Reaktionstypen: Neotuberostemonin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Neotuberostemonin kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Neotuberostemonin in seine reduzierten Formen umwandeln.
Substitution: Neotuberostemonin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Oxo-Derivate ergeben, während die Reduktion reduzierte Formen von Neotuberostemonin erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Neotuberostemonin gehört zu einer Klasse von Alkaloiden, die als Stemona-Alkaloide bekannt sind. Ähnliche Verbindungen sind:
Tuberostemonin: Ein weiteres Alkaloid aus Stemona tuberosa mit ähnlichen antitussiven und antifibrotischen Eigenschaften.
Neostenin: Ein Derivat von Neotuberostemonin mit vergleichbaren biologischen Aktivitäten.
Eindeutigkeit: Neotuberostemonin ist aufgrund seiner spezifischen molekularen Struktur und seiner Fähigkeit, die HIF-1α-Signalgebung zu hemmen, einzigartig, was bei anderen verwandten Alkaloiden nicht üblich ist. Dieser einzigartige Wirkmechanismus macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Atemwegserkrankungen .
Eigenschaften
IUPAC Name |
(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UEIGSNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316122 | |
| Record name | Neotuberostemonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143120-46-1 | |
| Record name | Neotuberostemonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neotuberostemonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is neotuberostemonine?
A1: this compound is a bioactive alkaloid primarily found in the roots of Stemona species, particularly Stemona tuberosa. These plants are traditionally used in Asian countries for their antitussive and insecticidal properties. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C22H31NO4, and its molecular weight is 373.49 g/mol. []
Q3: What are the main structural features of this compound?
A3: this compound belongs to the stenine-type of Stemona alkaloids, characterized by a complex tetracyclic pyrrolo[3,2,1-jk][1]benzazepine core structure. [, ]
Q4: How does this compound exert its biological effects?
A4: While the precise mechanisms are still being elucidated, research indicates that this compound may exert its effects through multiple pathways. For instance, it has been shown to:
- Suppress inflammatory responses: this compound can inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglial cells, suggesting anti-inflammatory activity. []
- Modulate macrophage activity: Studies show that it can attenuate bleomycin-induced pulmonary fibrosis, potentially by suppressing macrophage recruitment and activation. [, ]
- Inhibit osteoclastogenesis: Research indicates it can inhibit osteoclast formation by blocking the NF-κB pathway. []
- Reduce cough reflex: this compound demonstrates significant antitussive activity in guinea pig models, potentially by interacting with the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus. []
Q5: What are the potential therapeutic applications of this compound being investigated?
A5: Based on its observed biological activities, this compound is being explored for its potential in treating:
- Pulmonary fibrosis: Preclinical studies indicate its ability to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts. [, ]
- Inflammatory diseases: Its anti-inflammatory properties make it a potential candidate for conditions involving excessive inflammation. []
- Osteoporosis: The inhibition of osteoclastogenesis suggests a possible role in managing osteoporosis. []
- Cough: Its established antitussive effects point towards its potential as a cough suppressant. []
Q6: What analytical techniques are used to identify and quantify this compound?
A6: Various analytical methods are employed for this compound characterization and quantification, including:
- High-performance liquid chromatography (HPLC): Coupled with diode array detection (DAD) and evaporative light scattering detection (ELSD), HPLC offers a robust method for simultaneous quantification of this compound and other alkaloids in Stemona extracts. [, ]
- Thin-layer chromatography (TLC): TLC combined with image analysis enables the detection and quantification of this compound in plant extracts. []
- Mass spectrometry (MS): Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are valuable for pharmacokinetic studies and metabolic profiling of this compound in biological samples. [, ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1D and 2D NMR, plays a crucial role in elucidating the structure and stereochemistry of this compound and its derivatives. [, , , ]
Q7: What is known about the pharmacokinetics of this compound?
A7: Studies in rats using UPLC-MS/MS have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound after oral administration of Stemonae Radix. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


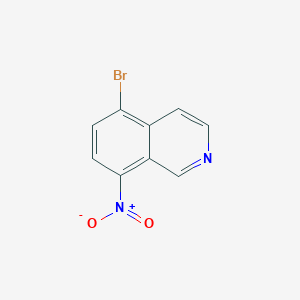
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)


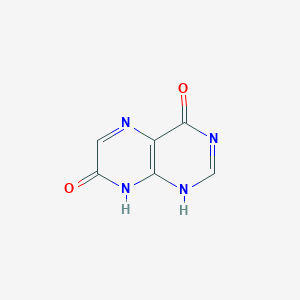

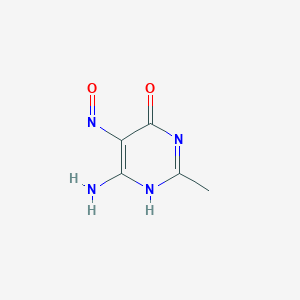
![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)

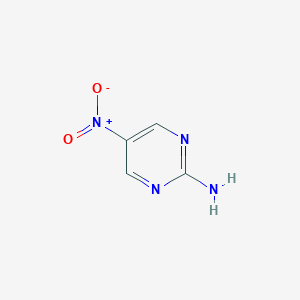
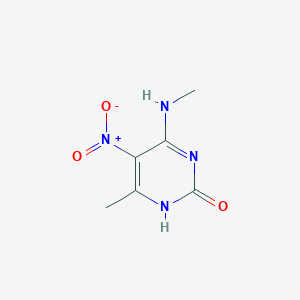

![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)

